3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-12-6-2-4-8-14(12)21-17(23)16-15(20)11-9-10-5-1-3-7-13(10)22-18(11)24-16/h2,4,6,8-9H,1,3,5,7,20H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGJNKOKUNLBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=C2C1)C(=C(S3)C(=O)NC4=CC=CC=C4F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C18H14FN3O2S
- Molecular Weight : 337.38 g/mol
- CAS Number : 401580-16-3
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for reducing oxidative stress in cells. This activity is crucial in preventing cellular damage and apoptosis induced by various stressors.
- Neuroprotective Effects : Recent studies have highlighted the compound's ability to promote neural differentiation in PC12 cells, a model for neuronal function. This differentiation is mediated through pathways independent of the TrkA receptor, suggesting alternative mechanisms for neuroprotection and potential applications in neurodegenerative diseases .
- Cytotoxicity Inhibition : In vitro studies have shown that the compound can inhibit cisplatin-induced cytotoxicity in auditory cells. It reduces the generation of reactive oxygen species (ROS) and mitigates mitochondrial dysfunction, thereby protecting against cisplatin-induced ototoxicity .
Therapeutic Potential
The biological activities of this compound suggest several therapeutic applications:
- Ototoxicity Prevention : The ability to protect against cisplatin-induced hearing loss positions this compound as a potential therapeutic agent for patients undergoing chemotherapy .
- Neurodegenerative Disease Treatment : Its neuroprotective effects may be beneficial in treating conditions such as Alzheimer’s disease and Parkinson’s disease by promoting neuronal survival and function .
Study 1: Neuroprotective Effects in PC12 Cells
In a study examining the differentiation of PC12 cells, the compound was shown to induce neurite outgrowth significantly. The results indicated that it could serve as a small-molecule alternative to traditional neurotrophic factors used in neuroscience research .
Study 2: Protection Against Cisplatin-Induced Hearing Loss
Research conducted on zebrafish and rat models demonstrated that the compound effectively reduced cisplatin-induced apoptosis and oxidative stress in auditory cells. The protective effects were quantified using auditory brainstem responses, showing a statistically significant improvement compared to control groups .
Data Summary
| Biological Activity | Mechanism | Model Used | Outcome |
|---|---|---|---|
| Antioxidant | Reduces ROS generation | HEI-OC1 cells | Decreased apoptosis |
| Neuroprotection | Induces differentiation | PC12 cells | Increased neurite outgrowth |
| Ototoxicity prevention | Inhibits mitochondrial dysfunction | Zebrafish/Rat models | Improved auditory function |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:
- Adenosine Receptor Modulation : It has been identified as an inhibitor of the human adenosine A2A receptor with a binding affinity (Ki) of approximately 300 nM. This receptor is implicated in various physiological processes and is a target for drug development in conditions such as Parkinson's disease and cancer .
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The thienoquinoline structure is known for its ability to interfere with cellular signaling pathways that promote tumor growth .
Therapeutic Applications
Given its pharmacological properties, 3-amino-N-(2-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several potential therapeutic applications:
- Neurodegenerative Diseases : Due to its ability to modulate adenosine receptors, it may be explored as a treatment option for neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
- Cancer Therapy : Its anticancer properties suggest it could be developed into a chemotherapeutic agent. Further studies are needed to elucidate its efficacy against specific cancer types and to understand its mechanism in tumor suppression .
Case Studies and Research Findings
Various studies have explored the efficacy and safety of this compound:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:
-
Hydroxylation : In polar aprotic solvents (e.g., DMF), hydroxyl groups replace fluorine at the ortho position when treated with NaOH at 80°C .
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Amination : Reaction with ammonia in the presence of CuI catalysts yields para-aminated derivatives.
Table 1: Substitution Reactions of the Fluorophenyl Group
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydroxylation | NaOH, DMF, 80°C | 3-amino-N-(2-hydroxy-5-fluorophenyl) | 62% | |
| Amination | NH₃, CuI, DMSO, 120°C | 3-amino-N-(2-fluoro-4-aminophenyl) | 45% |
Oxidation and Reduction Pathways
The tetrahydrothienoquinoline core participates in redox reactions:
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Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the tetrahydro ring to a fully aromatic quinoline system .
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Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene ring to a dihydrothiophene derivative .
Key Mechanistic Insights :
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Oxidation selectivity depends on solvent polarity. Hypochlorite-mediated oxidation in methanol produces dimeric products, while acetonitrile favors monomeric sulfoxide formation .
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Reduction of the thienoquinoline core enhances solubility in nonpolar solvents .
Amide Bond Reactivity
The carboxamide group undergoes hydrolysis and condensation:
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Acid-Catalyzed Hydrolysis : HCl (6M) at reflux cleaves the amide bond to form a carboxylic acid and 2-fluoroaniline.
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Schotten-Baumann Reaction : Reacts with acetyl chloride to form N-acetyl derivatives.
Table 2: Amide Bond Transformations
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 6h | Quinoline-2-carboxylic acid | 78% | |
| Acetylation | AcCl, NaOH, RT | N-acetyl-2-fluorophenyl carboxamide | 85% |
Cycloaddition and Ring-Opening Reactions
The thieno[2,3-b]quinoline system participates in Diels-Alder reactions:
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With maleic anhydride in toluene, it forms a bicyclic adduct at the C5–C6 double bond .
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Ring-opening reactions with Grignard reagents (e.g., MeMgBr) yield thiophene-fused diols .
Biological Activity-Linked Modifications
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TDP1 Inhibition : The amino group at position 3 is critical for binding to Tyrosyl-DNA phosphodiesterase 1 (TDP1). Methylation of this group abolishes activity .
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Anticancer SAR : Meta-substituted derivatives (e.g., CF₃ at X2) show enhanced potency against renal cancer cell lines (GI₅₀ = 70 nM) .
Stability Under Physiological Conditions
The compound degrades in PBS (pH 7.4) via two pathways:
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Hydrolysis of the carboxamide group (t₁/₂ = 8.2 h).
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Oxidative decomposition of the thiophene ring (t₁/₂ = 24 h).
Comparative Reactivity with Analogues
Table 3: Reaction Rates in Thienoquinoline Derivatives
| Compound Substituent | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |
|---|---|---|
| 2-Fluorophenyl (target) | 0.085 | High |
| 4-Bromophenyl | 0.062 | Moderate |
| Unsubstituted phenyl | 0.12 | Low |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thieno[2,3-b]quinoline derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs:
Anticancer Activity
Table 1: Cytotoxic Thieno[2,3-b]quinoline Derivatives
Key Observations :
- Substituent Position : The 3-chloro-2-methylphenyl group (Compound 1) enhances cytotoxicity compared to naphthyl or 4-fluorophenyl derivatives, likely due to improved hydrophobic interactions with target proteins .
- 5-Oxo Modification : The 5-oxo group in Compound 1 increases potency by stabilizing hydrogen bonds with kinase domains (e.g., phospholipase C) .
Antiviral Activity
Table 2: Antiviral Thieno[2,3-b]quinoline Derivatives
Structural Insights :
- Phenylthiazole Substituents : The thiazole ring in VGTI-A3 enhances π-π stacking with viral capsid proteins, while the 2-fluorophenyl group in the main compound may offer distinct electronic effects for target binding.
Antimicrobial Activity
Table 3: Antimicrobial Thieno[2,3-b]quinoline Derivatives
| Compound Name & Substituents | Microbial Target | Key Findings | References |
|---|---|---|---|
| 4-(p-chlorophenyl)-3-pyrrolyl-... | Bacteria, fungi | - Moderate activity (MIC: 16–32 µg/mL) against S. aureus and C. albicans. |
Comparison :
Mechanistic and Structural Analysis
Substituent Effects on Bioactivity
- Halogen vs. Alkyl Groups : Chloro and methyl groups (e.g., 3-chloro-2-methylphenyl) enhance lipophilicity and target affinity, whereas fluorine’s electronegativity may improve metabolic stability in the 2-fluorophenyl derivative .
- Positional Isomerism : The 2-fluorophenyl group in the main compound vs. 3-chloro-2-methylphenyl in Compound 1 may lead to divergent binding modes in kinases or glycosphingolipid pathways .
Pharmacokinetic Considerations
- Tetrahydroquinoline Core: Enhances blood-brain barrier penetration in some analogs, though this remains untested in the 2-fluorophenyl derivative .
- 5-Oxo vs.
Q & A
Q. Table 1: Representative Synthesis Yields
| Precursor | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclohexanedione derivative | Ethanol, reflux, 6h | 65–74% | |
| Thieno[2,3-b]quinoline intermediate | Acetic anhydride, 120°C | 61–71% |
Basic: What in vitro assays are recommended for initial cytotoxicity evaluation?
Methodological Answer:
- Cell Lines: Use triple-negative breast cancer (MDA-MB-231), ovarian carcinoma (SKOV-3), or leukemic (HL-60) cell lines .
- MTT Assay: Measure IC₅₀ values after 48–72 hours of exposure. For analogues, IC₅₀ ranges from 10–100 nM in MDA-MB-231 cells .
- Flow Cytometry: Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (e.g., G2/M phase arrest in breast cancer cells) .
Q. Table 2: Cytotoxicity Data for Analogues
| Cell Line | IC₅₀ (nM) | Mechanism | Reference |
|---|---|---|---|
| MDA-MB-231 | 15 ± 2 | PLC-γ inhibition | |
| SKOV-3 | 42 ± 5 | Glycosphingolipid modulation |
Advanced: How can researchers investigate its mechanism of action against molecular targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with PLC-γ or viral capsid proteins. Key residues (e.g., His356, Arg549 in PLC-γ) form hydrogen bonds with the carboxamide group .
- Enzyme Inhibition Assays: Measure PLC-γ activity via IP3 production or DENV capsid protein binding using fluorescence polarization .
- Western Blotting: Validate downstream targets (e.g., phosphorylated Akt/mTOR for PLC-γ inhibition) .
Advanced: What metabolomics approaches are suitable for studying its cellular effects?
Methodological Answer:
- LC-MS/MS Profiling: Quantify glycosphingolipids (e.g., GM1, GD1a) in ovarian cancer cells after 24-hour treatment .
- Pathway Analysis: Use tools like MetaboAnalyst to map altered pathways (e.g., sphingolipid metabolism, ceramide synthesis) .
- Isotope Tracing: Track ¹³C-glucose incorporation into lipid metabolites to assess glycolytic flux changes .
Q. Table 3: Metabolomics Findings from Analogues
| Metabolite | Fold Change (vs. Control) | Pathway | Reference |
|---|---|---|---|
| Ceramide | ↑ 3.5 | Sphingolipid signaling | |
| Lactate | ↓ 0.4 | Glycolysis |
Advanced: How can resistance mechanisms be studied in antiviral contexts?
Methodological Answer:
- Serial Passage Assays: Expose DENV or West Nile virus to sublethal doses over 10–20 passages. Isolate resistant strains via plaque assay .
- Whole-Genome Sequencing: Identify mutations in viral capsid proteins (e.g., DENV capsid L50F mutation) .
- Structure-Activity Relationship (SAR): Synthesize analogues (e.g., VGTI-A3-03) to bypass resistance by modifying the thienoquinoline scaffold .
Advanced: How does the 2-fluorophenyl substituent influence bioactivity compared to other substituents?
Methodological Answer:
- Comparative SAR Studies: Synthesize derivatives with bromo-, chloro-, or methoxy-phenyl groups and test in parallel .
- Computational Modeling: Calculate steric/electronic effects (e.g., Hammett σ values) to correlate substituent properties with IC₅₀ .
- Pharmacokinetic Profiling: Assess solubility and logP differences (e.g., fluorophenyl improves blood-brain barrier penetration vs. bromophenyl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
